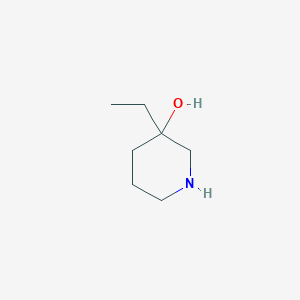

3-Ethylpiperidin-3-ol

Übersicht

Beschreibung

3-Ethylpiperidin-3-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Ethylpiperidin-3-ol is a chemical compound belonging to the piperidine class, characterized by its unique structure that includes an ethyl group and a hydroxyl group at the third position of the piperidine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and receptor modulation.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to interact with muscarinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection. In vitro studies suggest that this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Anticancer Potential

The derivatives of this compound have been investigated for their anticancer activities. Some studies have demonstrated that these derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

In Vitro Studies

- Receptor Modulation : Studies have shown that this compound can alter receptor activities, leading to enhanced neurotransmission in certain pathways relevant to neurodegenerative diseases.

- Antiproliferative Activity : Research has indicated that at specific concentrations, this compound can significantly reduce the viability of cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in various therapeutic applications:

Applications

Given its biological activity, this compound holds promise for various applications:

- Pharmaceutical Development : Potential use in developing drugs targeting neurological disorders.

- Cancer Therapy : Investigated as a lead compound for developing anticancer agents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Ethylpiperidin-3-ol is primarily recognized for its potential role as a building block in drug development. Its structural characteristics allow for the modification of biological properties through the attachment of different functional groups. Research indicates that compounds with similar piperidine structures have exhibited various pharmacological activities, including:

- Anticancer Activity : Piperidine derivatives have been studied for their efficacy against cancer cell lines, showing potential in inhibiting tumor growth and inducing apoptosis .

- Antimicrobial Properties : The compound's derivatives have been explored for their effectiveness against bacterial and fungal infections, suggesting applications in developing new antibiotics .

- Neurological Disorders : Studies suggest that piperidine derivatives may be promising candidates for treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmission .

Chemical Synthesis

The compound is employed as an intermediate in the synthesis of complex organic molecules. Various synthetic routes have been developed to produce this compound, allowing chemists to explore its reactivity and functionalization. Key applications include:

- Building Block for Complex Molecules : this compound serves as a precursor in synthesizing more complex piperidine derivatives and other organic compounds .

- Reagent in Organic Reactions : Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in synthetic organic chemistry, facilitating the formation of ketones, aldehydes, or substituted piperidines .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is being investigated for applications in agrochemicals. Its structural properties may contribute to the development of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Material Science

The compound's unique properties also position it as a candidate for developing specialty chemicals and materials. Research into its polymerization potential or incorporation into composite materials could lead to innovative applications in various industries.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group undergoes substitution under acidic or nucleophilic conditions:

Reaction with Hydrogen Halides

Mechanism : SN1 pathway due to tertiary carbocation stability.

Conditions :

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| HBr | 3-Ethylpiperidin-3-bromide | 75–85% |

Key Insight :

Protonation of the hydroxyl group generates a water-leaving group, forming a tertiary carbocation intermediate. Halide attack yields the alkyl halide .

Dehydration Reactions

Mechanism : E2 elimination facilitated by POCl₃.

Conditions :

| Base | Product | Yield* | Reference |

|---|---|---|---|

| Pyridine | 3-Ethylpiperid-3-ene | 90–95% |

Key Insight :

POCl₃ converts the hydroxyl group into a dichlorophosphate intermediate. Pyridine abstracts a β-hydrogen, enabling simultaneous elimination of the phosphate group and formation of a double bond .

Sulfonation Reactions

Mechanism : Nucleophilic substitution at oxygen.

Conditions :

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| MsCl | 3-Ethylpiperidin-3-yl mesylate | 85–92% |

Application :

The mesylate serves as a leaving group for subsequent nucleophilic substitutions (e.g., with amines or thiols).

Oxidation Resistance

Tertiary alcohols like this compound are resistant to conventional oxidation (e.g., KMnO₄, CrO₃). No significant oxidation products are reported under standard conditions .

Ring Functionalization

The piperidine ring participates in selective reactions:

N-Alkylation

Conditions :

| Alkylating Agent | Product | Yield* | Reference |

|---|---|---|---|

| Benzyl bromide | 1-Benzyl-3-ethylpiperidin-3-ol | 70–80% |

Key Insight :

The nitrogen’s lone pair facilitates alkylation, though steric hindrance from the ethyl group slightly reduces yields .

Mechanistic Highlights

Eigenschaften

IUPAC Name |

3-ethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)4-3-5-8-6-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBTAUKMSPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672420 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177299-74-9 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.